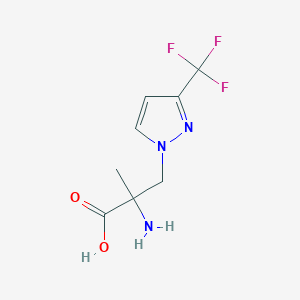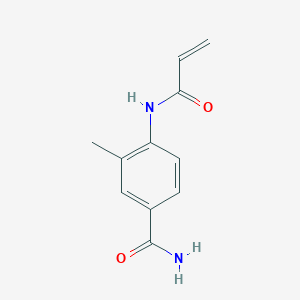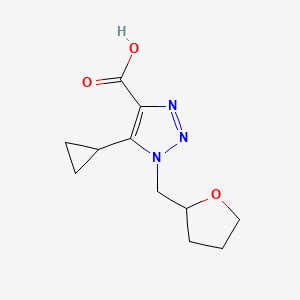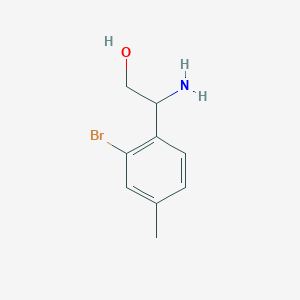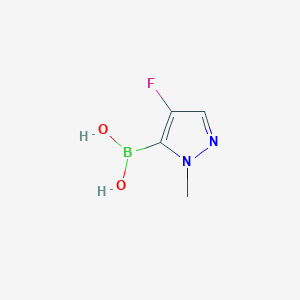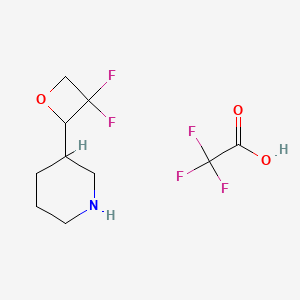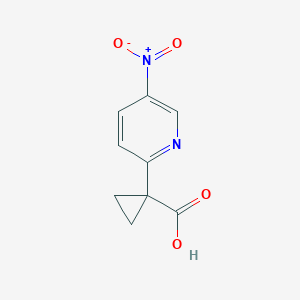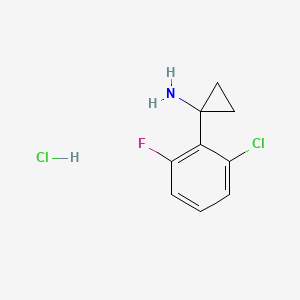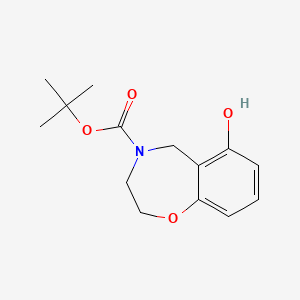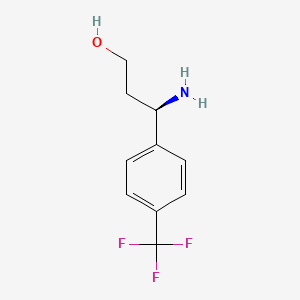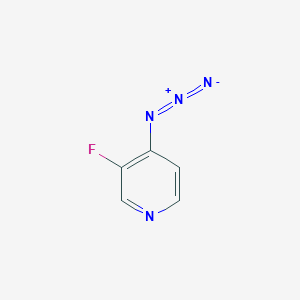
4-Azido-3-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-3-fluoropyridine is a halogenated azidopyridine compound that has garnered interest in various fields of chemistry due to its unique properties.
Métodos De Preparación
The synthesis of 4-azido-3-fluoropyridine typically involves the reaction of sodium azide with pyridines bearing two halogen atoms. This method has been used to produce various fluoro-, chloro-, and bromo-azidopyridines in yields ranging from 24% to 82% . The crystalline compounds are stable under ambient light and can be heated to 100°C in solution without decomposition .
Análisis De Reacciones Químicas
4-Azido-3-fluoropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often facilitated by copper (I) catalysts in click chemistry.
Cycloaddition Reactions: The compound can undergo cycloaddition with alkynes to form triazoles, a reaction widely used in medicinal chemistry and materials science.
Decomposition: The compound begins to decompose above 120°C, releasing nitrogen gas.
Aplicaciones Científicas De Investigación
4-Azido-3-fluoropyridine has several applications in scientific research:
Click Chemistry: It serves as a building block in the copper (I)-catalyzed azide-alkyne cycloaddition reaction, forming triazoles used in drug discovery and materials science.
Medicinal Chemistry: The compound is used to create molecules with potential therapeutic applications, including tagging biological molecules with fluorescent markers.
Materials Science: It is employed in the synthesis of new materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-azido-3-fluoropyridine primarily involves its azide group, which acts as a reactive site for various chemical reactions. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, a process facilitated by copper (I) catalysts . This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis.
Comparación Con Compuestos Similares
4-Azido-3-fluoropyridine is unique among halogenated azidopyridines due to its specific combination of azide and fluorine substituents. Similar compounds include:
4-Azido-3-chloropyridine: Another halogenated azidopyridine with similar reactivity but different physical properties.
4-Azido-3-bromopyridine: This compound also shares similar reactivity but has distinct applications due to the presence of bromine.
2,4,6-Triazido-3-chloro-5-fluoropyridine: A more complex azidopyridine with multiple azide groups, used in specialized chemical reactions.
Propiedades
Fórmula molecular |
C5H3FN4 |
|---|---|
Peso molecular |
138.10 g/mol |
Nombre IUPAC |
4-azido-3-fluoropyridine |
InChI |
InChI=1S/C5H3FN4/c6-4-3-8-2-1-5(4)9-10-7/h1-3H |
Clave InChI |
MHVWDUPIFROOLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1N=[N+]=[N-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


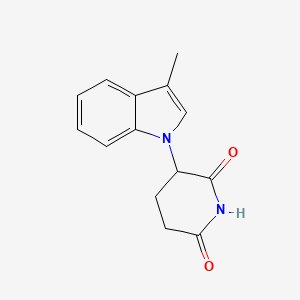
![4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13552095.png)
